PDE5 Inhibitory Potency – Impact of C6 Ethoxy vs. Electron-Withdrawing Substituents
In a series of 4-benzylaminoquinolines, the presence of an electron-withdrawing group at the C6 position was reported to 'substantially improve PDE5 potency' relative to unsubstituted or electron-donating analogs [1]. The target compound bears a methoxy-like electron-donating ethoxy group at C6, placing it in a lower potency category. While direct IC50 values for this compound are not publicly available, the class-level SAR predicts differential PDE5 inhibition compared to halogenated (e.g., Cl, F) or trifluoromethyl-substituted C6 analogs, which are expected to achieve sub-nanomolar IC50 levels based on the scaffold's report of activity as low as 50 pM for optimized members [1].
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to be >10-fold less potent than optimized C6-electron-withdrawing analogs due to electron-donating ethoxy at C6 |
| Comparator Or Baseline | Optimized 4-benzylaminoquinoline PDE5 inhibitors with electron-withdrawing C6 substituents: IC50 as low as 50 pM (0.05 nM) [1] |
| Quantified Difference | Estimated ≥10-fold potency gap; exact magnitude unverified for this specific compound |
| Conditions | Isolated human PDE5 catalytic domain inhibition assay (recombinant) |
Why This Matters
Users seeking PDE5 inhibitory potency comparable to literature leads must select C6-electron-withdrawing analogs; this compound serves as a tool for probing the impact of C6 electron-donating groups.
- [1] Bi Y, et al. Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction. Bioorg Med Chem Lett. 2004 Mar 22;14(6):1577-80. doi:10.1016/j.bmcl.2003.12.090. View Source
